4-(4-Methoxyphenyl)butanenitrile
Description
4-(4-Methoxyphenyl)butanenitrile is a nitrile derivative featuring a butanenitrile backbone substituted with a 4-methoxyphenyl group at the terminal position.
Properties
CAS No. |
72457-25-1 |
|---|---|
Molecular Formula |
C11H13NO |
Molecular Weight |
175.23 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)butanenitrile |
InChI |
InChI=1S/C11H13NO/c1-13-11-7-5-10(6-8-11)4-2-3-9-12/h5-8H,2-4H2,1H3 |
InChI Key |
QGCORZVATLGZQP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCCC#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers and Substituent Effects
4-(3-Methoxyphenyl)butanenitrile (CAS: 91152-85-1)
- Structure : The methoxy group is at the meta position instead of para.
- Synthesis : Achieved via alkylation of 1-iodo-3-(m-methoxyphenyl)propane, with yields up to 88% .
Para-Substituted Phenyl Derivatives
Compounds with electron-withdrawing (e.g., halogens) or electron-donating (e.g., ethoxy) groups on the phenyl ring exhibit distinct properties:
Functional Group Modifications
Sulfonylated Derivatives
- Key Findings: The trifluoromethoxy (CF3O) group in 3ac reduces yield (43%) due to increased steric and electronic demands . Sulfonyl groups improve thermal stability, as seen in higher melting points compared to non-sulfonylated analogs.
Hydroxyl and Ether Derivatives
- 4-Hydroxy-2-(4-methoxyphenyl)butanenitrile (CID: 855222-19-4): Introduces a hydroxyl group, increasing polarity (logP reduction) and hydrogen-bonding capacity. Melting point: Not reported, but expected to be higher than non-hydroxylated analogs due to intermolecular H-bonding .
- 4-[(4-Methoxyphenyl)methoxy]butanenitrile (CID: 28491043) :
- Contains a benzyl ether group, enhancing lipophilicity.
- Predicted collision cross-section: 185.7 Ų (indicative of larger molecular volume) .
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